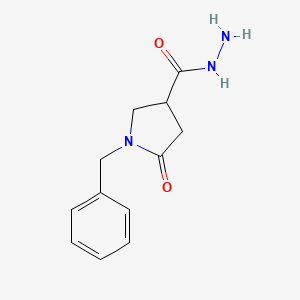

![molecular formula C8H11N3O2 B1272161 6-[(2-氨基乙基)氨基]烟酸 CAS No. 904815-02-7](/img/structure/B1272161.png)

6-[(2-氨基乙基)氨基]烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

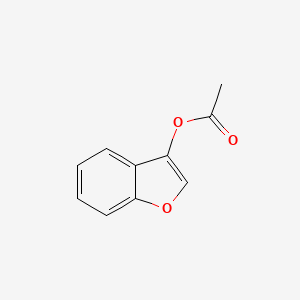

6-[(2-Aminoethyl)amino]nicotinic acid is a derivative of nicotinic acid, which is known for its potential inhibitory effects on carbonic anhydrase III (CAIII), an enzyme that has been identified as a pharmacological target for the treatment of dyslipidemia and cancer progression . The compound is a 6-substituted nicotinic acid analog, which suggests that it may share similar properties and mechanisms of action with other compounds in its class that have been studied for their binding affinity to CAIII.

Synthesis Analysis

The synthesis of 6-[(2-Aminoethyl)amino]nicotinic acid and its analogs is not detailed in the provided abstracts. However, the general approach to derivatizing primary and secondary amines, as mentioned in the context of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, involves a simple one-step procedure that results in stable adducts . This suggests that the synthesis of 6-[(2-Aminoethyl)amino]nicotinic acid could potentially involve a similar straightforward derivatization process, although specific methods and conditions for its synthesis would need to be obtained from further literature.

Molecular Structure Analysis

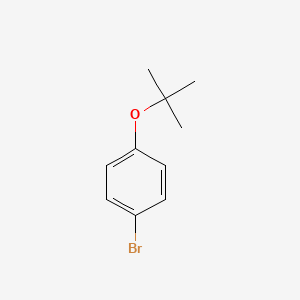

The molecular structure of 6-[(2-Aminoethyl)amino]nicotinic acid is characterized by the presence of a pyridine ring, which is substituted at the 6th position. The substituent in this case contains an aminoethylamino group. The structure-activity relationship studies of similar compounds indicate that the carboxylic acid group of the ligand is crucial for binding to CAIII, as it forms a coordinate bond with the Zn+2 ion in the enzyme's active site . Additionally, the presence of a hydrophobic group with a hydrogen bond acceptor at the 6th position enhances the activity of the compound.

Chemical Reactions Analysis

The chemical reactions involving 6-[(2-Aminoethyl)amino]nicotinic acid are not explicitly described in the abstracts. However, the inhibitory action of similar 6-substituted nicotinic acid analogs on CAIII involves the formation of a coordinate bond with the enzyme's active site . This interaction is likely to be a key chemical reaction for 6-[(2-Aminoethyl)amino]nicotinic acid as well, given its structural similarity to the compounds studied.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-[(2-Aminoethyl)amino]nicotinic acid are not directly provided in the abstracts. However, the stability of derivatized amines, as discussed in the context of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, suggests that the compound may also exhibit significant stability, with no discernible loss in response after storage for extended periods at room temperature . This stability is advantageous for analytical purposes, such as in liquid chromatography, where the compound could be used as a label for amino acid analysis.

科学研究应用

血管舒张和抗氧化特性

6-[(2-氨基乙基)氨基]烟酸类似物在血管舒张和抗氧化活性方面显示出潜力。一项关于硫代烟酸衍生物的研究,与烟酸密切相关,证明它们能够在大鼠胸主动脉引起血管舒张,并在实验中展示了抗氧化特性。这表明它们在相关领域可能作为治疗化合物的潜力(Prachayasittikul et al., 2010)。

碳酸酐酶III的抑制

烟酸及其衍生物,如6-取代烟酸类似物,已被确认为碳酸酐酶III的抑制剂,这是一种与血脂异常和癌症进展相关的酶。这表明这类化合物在这些疾病管理中的潜在应用(Mohammad et al., 2017)。

烟酸受体

关于烟酸受体(如PUMA-G和HM74)的研究表明其在脂质调节和抗脂解效应中的作用。这些发现对于理解烟酸效应的机制至关重要,并有助于开发新的治疗方法以应对血脂异常(Tunaru et al., 2003)。

工业应用

烟酸,包括6-[(2-氨基乙基)氨基]烟酸,在工业背景下具有重要意义,特别是在生产必需营养素和其在绿色化学应用中的潜力方面。研究已经探索了生态方法来工业生产烟酸,强调了其在医学领域之外的相关性(Lisicki et al., 2022)。

晶体结构分析

关于烟酸衍生物的晶体结构研究,包括类似于6-[(2-氨基乙基)氨基]烟酸的化合物,为了解它们的化学行为提供了见解。这项研究可以导致开发具有特定期望特性的新化合物(Goher等,2003)。

除草活性

烟酸衍生物表现出除草活性,暗示它们在农业中用于控制杂草生长。这为这些化合物在作物管理中的应用开辟了新的途径(Yu et al., 2021)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, skin irritation, eye irritation, and respiratory irritation. Precautionary statements include P271;P260;P280, advising against breathing dust/fume/gas/mist/vapors/spray, and recommending wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

6-(2-aminoethylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-3-4-10-7-2-1-6(5-11-7)8(12)13/h1-2,5H,3-4,9H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDCHNOFDXEGCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378070 |

Source

|

| Record name | 6-[(2-Aminoethyl)amino]nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2-Aminoethyl)amino]nicotinic acid | |

CAS RN |

904815-02-7 |

Source

|

| Record name | 6-[(2-Aminoethyl)amino]nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)